molecular formula C5H7NO4SD3·1/2Ca B602430 Acamprosate-D6 Calcium CAS No. 1225580-94-8

Acamprosate-D6 Calcium

Cat. No. B602430
M. Wt: 203.26
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Acamprosate-D6 Calcium is the deuterium labeled Acamprosate calcium . It is a GABA receptor agonist and modulator of glutamatergic systems . Acamprosate calcium is a prescription medication that helps people who are dependent on alcohol to abstain from drinking it . It is used along with psychosocial support and helps to prevent the cravings and urge to drink alcohol that people with alcohol use disorder experience .


Molecular Structure Analysis

Acamprosate, the calcium salt of N-acetyl-homotaurin, was initially shown to suppress alcohol drinking in experimental animals . This suggests that the molecular structure of Acamprosate-D6 Calcium is similar to that of Acamprosate Calcium.


Chemical Reactions Analysis

Acamprosate is thought to act via several mechanisms affecting multiple neurotransmitter systems; inhibition of neuronal hyperexcitability by antagonism of excitatory amino acid activity and reduction of calcium ion fluxes has been suggested as its predominant mechanism of action .


Physical And Chemical Properties Analysis

Acamprosate Calcium has a molecular weight of 400.48 . It appears as a solid form . The molecular formula of Acamprosate Calcium is C10H20CaN2O8S2 .

Scientific Research Applications

Summary of Application

Acamprosate Calcium is clinically used in many countries for relapse prevention in alcoholism . There is accumulated evidence suggesting that acamprosate interferes with the glutamate system .

Results or Outcomes

In preclinical animal models of either excessive alcohol drinking, alcohol-seeking, or relapse-like drinking behavior, it was found that N-acetylhomotaurinate by itself is not an active psychotropic molecule . Surprisingly, calcium salts produce acamprosate-like effects in all three animal models . When translating these findings to the human situation, it was found that patients with high plasma calcium levels due to acamprosate treatment showed better primary efficacy parameters such as time to relapse and cumulative abstinence .

Research Use in Neurotransmitter Studies

Summary of Application

Acamprosate-D6 Calcium is used in research to study its effects on neurotransmitters in the brain . It is a structural analogue of the neurotransmitter γ-aminobutyric acid (GABA) and is thought to work by targeting GABA and NMDA (N-methyl-D-aspartate) glutamatergic receptor activity .

Methods of Application

In research settings, the methods of application can vary widely depending on the specific experiment or study being conducted. The exact procedures and technical details would be determined by the researchers conducting the study .

Results or Outcomes

The outcomes of these studies can provide valuable insights into the workings of neurotransmitters in the brain and the effects of substances like Acamprosate-D6 Calcium on these neurotransmitters .

It’s important to note that Acamprosate Calcium is primarily used in the treatment of alcohol dependence . It helps people who are alcohol dependent abstain from drinking by restoring the natural balance of chemicals in the brain .

In research, Acamprosate Calcium is used to study its effects on neurotransmitters in the brain . It is a structural analogue of the neurotransmitter γ-aminobutyric acid (GABA) and is thought to work by targeting GABA and NMDA (N-methyl-D-aspartate) glutamatergic receptor activity .

Future Directions

Acamprosate Calcium is used for the maintenance of abstinence from alcohol in patients with alcohol dependence who are abstinent at treatment initiation . It should be used as part of a comprehensive management program that includes psychosocial support . Future research should target the definition of subgroups applying endophenotypic approaches, e.g., by detecting a hyperglutamatergic syndrome using MR spectroscopy .

properties

IUPAC Name

calcium;3-[(2,2,2-trideuterioacetyl)amino]propane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO4S.Ca/c1-5(7)6-3-2-4-11(8,9)10;/h2-4H2,1H3,(H,6,7)(H,8,9,10);/q;+2/p-1/i1D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPEXQWVYZZXPJW-NIIDSAIPSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCCS(=O)(=O)[O-].[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(=O)NCCCS(=O)(=O)[O-].[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10CaNO4S+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acamprosate-D6 Calcium

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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